3-(3,5-Difluorophenyl)cyclobutan-1-amine
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Overview
Description
3-(3,5-Difluorophenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C₁₀H₁₁F₂N It is characterized by a cyclobutane ring substituted with a 3,5-difluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Difluorophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
- 1-(3,5-Difluorophenyl)cyclobutan-1-amine
- This compound derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a cyclobutane ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10H,3-4,13H2 |
InChI Key |
ZBEHDEHDILIUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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